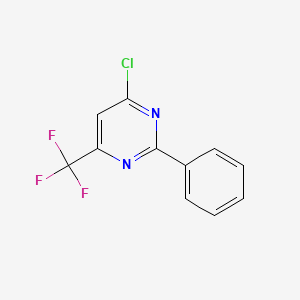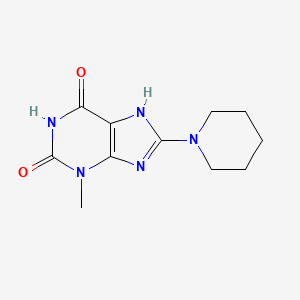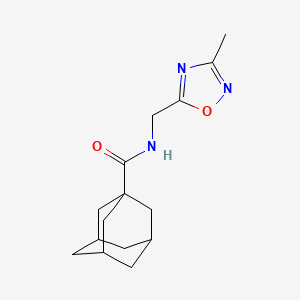
(3r,5r,7r)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3r,5r,7r)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)adamantane-1-carboxamide, commonly known as M2AC, is a small molecule drug that has recently gained attention due to its potential therapeutic applications. M2AC is a derivative of the adamantane molecule, which is a well-known antiviral drug. The addition of a 1-carboxamide and oxadiazole group to the adamantane scaffold has resulted in a novel compound with unique properties.
Applications De Recherche Scientifique
Synthesis and Novel Derivatives
Research on adamantane derivatives often focuses on synthesizing novel compounds with potential for various applications. For instance, Soselia et al. (2020) describe the synthesis of a series of benzimidazole-5(6)-carboxamide and 1,3,4-oxadiazole derivatives bearing an adamantane moiety. These compounds were synthesized through various chemical reactions, demonstrating the versatility of adamantane as a building block for creating novel molecules with potential biological activities (Soselia et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Adamantane derivatives have been investigated for their antimicrobial and anti-inflammatory properties. For example, El-Emam et al. (2012) reported on the synthesis of N′-heteroarylidene-1-adamantylcarbohydrazides and their derivatives showing good antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria (El-Emam et al., 2012). Similarly, Kadi et al. (2007) synthesized oxadiazole and thiadiazole derivatives with adamantane, which showed moderate to good antimicrobial activities and significant anti-inflammatory effects in vivo (Kadi et al., 2007).
Material Science Applications
Adamantane and its derivatives have also found applications in material science. Chern et al. (1998) synthesized new polyamides containing adamantyl and diamantyl moieties in the main chain, exploring the physical properties of these materials for potential industrial applications (Chern et al., 1998).
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, causing changes that inhibit the target’s function . The specific interactions and changes caused by N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide would depend on its specific target.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the anti-infective activity of similar compounds , it is likely that the compound affects pathways critical to the survival and replication of pathogens. The downstream effects would include the inhibition of pathogen growth and proliferation.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the anti-infective activity of similar compounds , the likely result of the compound’s action is the inhibition of pathogen growth and proliferation.
Propriétés
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-9-17-13(20-18-9)8-16-14(19)15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNZAHSZILRONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2780397.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)

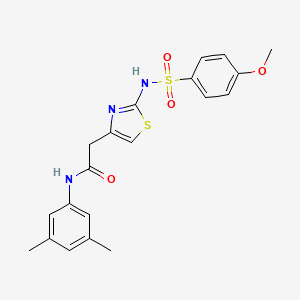


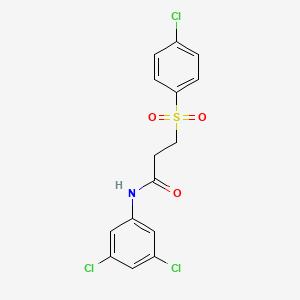
![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)
